molecular formula C18H19N5O B1493752 7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine CAS No. 1365962-77-1

7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B1493752
CAS No.: 1365962-77-1
M. Wt: 321.4 g/mol
InChI Key: QAKWCDKFQTULHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Identification

The compound 7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro-triazolo[1,5-a]pyrimidin-6-amine possesses a complex nomenclature that reflects its intricate structural architecture. The systematic name indicates a tetrahydro derivative of the 1,2,4-triazolo[1,5-a]pyrimidine core, with specific substitution patterns that define its chemical identity. According to chemical database records, this compound is associated with Chemical Abstracts Service number 1365962-77-1 and exhibits a molecular formula of C18H19N5O with a molecular weight of 321.38 grams per mole.

The structural identification reveals a bicyclic heterocyclic system where the triazole ring is fused to the pyrimidine moiety through positions 1 and 5 of the triazole and positions 1 and 6 of the pyrimidine, respectively. The tetrahydro designation indicates partial saturation of the pyrimidine ring, specifically at positions 4, 5, 6, and 7. The compound features two distinct aromatic substituents: a 4-methoxyphenyl group at position 7 and a phenyl group at position 5 of the tetrahydropyrimidine ring. Additionally, an amino group is positioned at carbon 6, contributing to the compound's potential reactivity and biological activity profiles.

The three-dimensional molecular architecture demonstrates specific stereochemical considerations due to the saturated nature of the pyrimidine ring. The presence of multiple chiral centers within the tetrahydro framework creates possibilities for stereoisomerism, although the specific stereochemical configuration is not explicitly defined in the available structural data. The compound's molecular structure exhibits characteristic bond angles and distances consistent with sp3 hybridization at the saturated carbon centers and sp2 hybridization at the aromatic positions.

Property Value Source Reference
Molecular Formula C18H19N5O
Molecular Weight 321.38 g/mol
Chemical Abstracts Service Number 1365962-77-1
Purity (commercial) >98%
Heterocyclic Core 1,2,4-triazolo[1,5-a]pyrimidine

Historical Context of Triazolo[1,5-a]pyrimidine Derivatives in Heterocyclic Chemistry

The 1,2,4-triazolo[1,5-a]pyrimidine heterocyclic system has established itself as a cornerstone structure in modern heterocyclic chemistry, demonstrating remarkable versatility across multiple decades of research and development. The historical development of this scaffold can be traced through several key periods of synthetic methodology advancement and biological activity discovery. The triazolo[1,5-a]pyrimidine core system, despite its relatively simple structural appearance, has proven to be extraordinarily adaptable for diverse chemical modifications and functional group incorporations.

The emergence of triazolo[1,5-a]pyrimidine derivatives as significant heterocyclic entities began with early investigations into their potential as purine mimetics. The isoelectronic relationship between the triazolo[1,5-a]pyrimidine ring system and naturally occurring purines provided initial impetus for synthetic exploration. This structural similarity opened pathways for developing compounds that could potentially interact with purine-dependent biological systems while offering distinct pharmacological profiles compared to their natural counterparts.

Synthetic methodological developments have historically centered around several established approaches for constructing the triazolo[1,5-a]pyrimidine framework. The most commonly employed synthetic strategies involve annulation reactions starting from either 1,2,4-aminotriazole precursors or pyrimidine derivatives. In the former approach, appropriate 1,2,4-aminotriazole substrates undergo reaction with 1,3-dicarbonyl compounds or α,β-unsaturated systems to generate triazolo[1,5-a]pyrimidine derivatives bearing diverse substitution patterns at positions 2, 5, 6, and 7. Alternative synthetic pathways utilize cyclocondensation reactions between hydrazinylpyrimidine intermediates and carbonyl compounds, followed by Dimroth rearrangement processes under acidic conditions to yield the desired triazolo[1,5-a]pyrimidine products.

The historical progression of triazolo[1,5-a]pyrimidine chemistry has been marked by increasing sophistication in substituent introduction and functional group tolerance. Early synthetic efforts focused primarily on basic framework construction, while contemporary approaches emphasize selective functionalization and stereocontrolled synthesis. The development of oxidative cyclization methodologies using pyrimidin-2-yl-amidine precursors has further expanded the synthetic accessibility of substituted triazolo[1,5-a]pyrimidine heterocycles.

Research investigations have consistently demonstrated that triazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities spanning multiple therapeutic areas. Historical studies have documented anti-Alzheimer's, anti-diabetes, anti-cancer, anti-microbial, anti-tuberculosis, anti-viral, anti-malarial, anti-inflammatory, anti-parkinsonism, and anti-glaucoma activities among various triazolopyrimidine derivatives. This broad spectrum of biological activities has sustained continued interest in the scaffold and driven ongoing synthetic efforts toward novel derivative development.

Positional Isomerism and Comparative Analysis with Related Scaffolds

The structural complexity of triazolo[1,5-a]pyrimidine systems gives rise to significant positional isomerism considerations that fundamentally impact chemical properties and biological activities. Triazolopyrimidine structures can exist in eight distinct isomeric forms based on different connectivity patterns between the triazole and pyrimidine ring systems. The 1,2,4-triazolo[1,5-a]pyrimidine isomer represents one of the most stable configurations among these possibilities, contributing to its prominence in synthetic and medicinal chemistry applications.

Comparative analysis of the target compound 7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro-triazolo[1,5-a]pyrimidin-6-amine with its positional isomers reveals important structural distinctions. A closely related isomer, 5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro-triazolo[1,5-a]pyrimidin-6-amine, shares the identical molecular formula C18H19N5O and molecular weight of 321.38 grams per mole but differs in the positional arrangement of the aromatic substituents. This positional isomer, assigned Chemical Abstracts Service number 1217728-23-8, demonstrates how subtle structural modifications can yield distinct chemical entities with potentially different properties.

The comparison between these positional isomers illustrates fundamental principles of structure-activity relationships within the triazolo[1,5-a]pyrimidine family. The interchange of 4-methoxyphenyl and phenyl substituents between positions 5 and 7 of the tetrahydropyrimidine ring creates distinct spatial orientations and electronic environments that may significantly influence molecular recognition events and biological interactions. These positional differences can affect molecular conformations, binding affinities, and selectivity profiles in biological systems.

Structural analysis of related triazolo[1,5-a]pyrimidine derivatives provides additional context for understanding the target compound's position within this chemical space. Compounds such as 6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-triazolo[1,5-a]pyrimidin-7-amine demonstrate alternative substitution patterns while maintaining the core heterocyclic framework. This particular derivative exhibits a molecular formula of C22H23N7O and molecular weight of 401.5 grams per mole, indicating successful incorporation of additional heterocyclic elements into the triazolo[1,5-a]pyrimidine scaffold.

Compound Positional Pattern CAS Number Molecular Weight
7-(4-Methoxyphenyl)-5-phenyl-tetrahydro-triazolo[1,5-a]pyrimidin-6-amine 7-methoxyphenyl, 5-phenyl 1365962-77-1 321.38 g/mol
5-(4-Methoxyphenyl)-7-phenyl-tetrahydro-triazolo[1,5-a]pyrimidin-6-amine 5-methoxyphenyl, 7-phenyl 1217728-23-8 321.38 g/mol
6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-triazolo[1,5-a]pyrimidin-7-amine 6-methoxyphenyl, 2-phenylpiperazinyl 338403-74-0 401.5 g/mol

The comparative analysis extends to consideration of saturation state variations within the triazolo[1,5-a]pyrimidine family. Fully aromatic derivatives such as 5-{[1,1'-Biphenyl]-4-yl}-7-(4-methoxyphenyl)-4H,7H-triazolo[1,5-a]pyrimidine represent alternative structural approaches that maintain aromaticity throughout the bicyclic core while introducing different substitution patterns. These aromatic variants exhibit distinct electronic properties and conformational preferences compared to their tetrahydro counterparts, highlighting the impact of saturation state on overall molecular characteristics.

Properties

IUPAC Name

7-(4-methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-24-14-9-7-13(8-10-14)17-15(19)16(12-5-3-2-4-6-12)22-18-20-11-21-23(17)18/h2-11,15-17H,19H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKWCDKFQTULHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(NC3=NC=NN23)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Use of 4,4’-Trimethylenedipiperidine (TMDP) as Catalyst and Solvent

A recent eco-friendly and practical method employs 4,4’-trimethylenedipiperidine (TMDP) as both catalyst and dual solvent system. TMDP is a commercially available additive with favorable properties such as:

  • Low melting point (~65 °C),
  • High thermal stability,
  • Nonvolatile and nonflammable nature,
  • Dual Lewis base sites facilitating hydrogen bonding and activation of reactants.

Procedure:

  • TMDP is liquefied by heating to 65 °C,
  • Aldehyde (bearing the 4-methoxyphenyl group), 3-amino-1,2,4-triazole, and ethyl cyanoacetate are added slowly with stirring,
  • The mixture is maintained at 65 °C for approximately 1 hour,
  • After reaction completion, water is added to precipitate the product,
  • The solid is filtered and purified by recrystallization from ethanol.

This method provides high yields (typically above 80%) and allows catalyst recycling, aligning with green chemistry principles.

Solvent Mixture of Water and Ethanol

Alternatively, the reaction can be conducted in a mixture of water and ethanol (1:1 v/v) under reflux conditions. The presence of water as a green solvent improves environmental compatibility, while ethanol facilitates solubility of organic components. TMDP acts as a catalyst in this medium, promoting the condensation efficiently.

Reaction Mechanism Insights

The reaction mechanism involves two main pathways for the Knoevenagel condensation step:

  • Pathway A: Activation of aldehyde and ethyl cyanoacetate through hydrogen bonding and Lewis base interaction with TMDP, leading to the formation of a Knoevenagel intermediate.
  • Pathway B: Formation of an iminium intermediate by TMDP, which then reacts with the enol form of ethyl cyanoacetate.

Following Knoevenagel intermediate formation, 3-amino-1,2,4-triazole is activated by TMDP and undergoes Michael addition to the intermediate, followed by intramolecular cyclization to form the triazolo[1,5-a]pyrimidine ring system.

Comparative Data Table of Preparation Conditions

Parameter TMDP Catalyst (Liquid State) TMDP Catalyst (Water/Ethanol) Traditional Methods (Literature)
Catalyst 4,4’-Trimethylenedipiperidine 4,4’-Trimethylenedipiperidine Lewis acids, metal catalysts
Solvent Neat liquefied TMDP Water/Ethanol (1:1 v/v) Organic solvents (volatile/toxic)
Temperature 65 °C Reflux (~78 °C) Variable, often higher
Reaction Time ~1 hour ~1-2 hours Longer, multi-step
Yield (%) ~82% High (comparable) Variable, often lower
Catalyst Recyclability Yes Yes Often no
Environmental Impact Low (green chemistry) Low (green solvents) Higher (toxic solvents/waste)

Research Findings and Advantages

  • The use of TMDP as a catalyst and solvent reduces the need for toxic and volatile organic solvents, minimizing hazardous waste generation.
  • The method allows for easy product isolation by simple filtration and recrystallization.
  • Catalyst recovery and reuse are feasible without significant loss of activity.
  • The reaction tolerates various substituents on the aldehyde, including electron-donating groups such as methoxy, enabling the synthesis of 7-(4-Methoxyphenyl)-substituted derivatives.
  • The approach avoids the need for pre-activation of catalysts or complex multi-step syntheses, making it suitable for scale-up and industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the triazolopyrimidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the triazolopyrimidine ring can yield dihydro derivatives .

Scientific Research Applications

Chemistry

In chemistry, 7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functionalizations, making it a versatile intermediate .

Biology

In biological research, this compound has shown potential as an inhibitor of various enzymes and receptors. It has been studied for its activity against kinases and other protein targets, making it a candidate for drug development .

Medicine

In medicinal chemistry, the compound has been investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral activities. Its ability to interact with multiple biological targets makes it a promising lead compound for drug discovery .

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability and functionality .

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the parent compound enhances solubility and target binding via hydrogen bonding, critical for glucokinase activation . Dimethylamino substitution () may improve membrane permeability due to increased basicity, though commercial discontinuation limits further study .

Ring Saturation: The tetrahydro pyrimidine ring in the parent compound confers conformational flexibility, aiding in target engagement . In contrast, non-hydrogenated analogs (e.g., 1,7-dihydro derivatives) exhibit rigid structures, possibly limiting bioactivity .

Synthetic Efficiency: The use of TMDP () offers advantages over traditional piperidine, including recyclability, non-flammability, and reduced toxicity . Chlorinated analogs require harsh reagents like POCl₃, complicating scalability .

Electrochemical and Coordination Properties

  • Electrochemical Behavior: Triazolopyrimidinones with methoxyphenyl groups (e.g., S1-TP, S2-TP) exhibit redox activity on carbon graphite electrodes, suggesting utility in biosensor applications .
  • Coordination Chemistry: The parent compound’s amino group facilitates metal coordination, as seen in zinc(II) acetate-chloride complexes, which adopt tetrahedral geometries . Such complexes may enhance stability or enable catalytic applications.

Commercial and Research Status

  • The parent compound is listed as discontinued by suppliers like CymitQuimica, limiting accessibility for further studies .

Biological Activity

7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its antimicrobial, anticancer, and antioxidant activities based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure that combines a triazole and pyrimidine moiety. Its molecular formula is C20H22N4C_{20}H_{22}N_{4} with a molecular weight of approximately 334.42 g/mol. The presence of the methoxy and phenyl groups contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that compounds with similar structures demonstrated moderate to high activity against various bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans .
  • A study highlighted that related compounds exhibited antimicrobial efficacy with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines:

  • Cell Viability Assays : The compound was tested against breast carcinoma (MCF-7) and colon cancer (HCT116) cell lines. The IC50 values ranged from 6.76 µg/mL to 202.08 µg/mL, demonstrating promising cytotoxic effects .
  • Mechanism of Action : It was observed that the compound induces apoptosis via caspase activation pathways. Specifically, it increased caspase 9 production in a dose-dependent manner .

Antioxidant Activity

The antioxidant properties of this compound were assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) inhibition assays:

  • The compound exhibited significant free radical scavenging activity, indicating potential protective effects against oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of the compound:

  • Modifications at the phenyl or methoxy groups can enhance biological activities. For example, substituents on the phenyl ring were correlated with increased antimicrobial and anticancer activities .

Case Studies

Several studies have documented the biological activities of related compounds:

  • Study on Antimicrobial Efficacy : A series of triazolo[1,5-a]pyrimidines were synthesized and evaluated for their antibacterial activity against both drug-sensitive and resistant strains . The most active compound showed an MIC value significantly lower than that of conventional antibiotics.
  • Anticancer Research : In a comparative study involving multiple derivatives of triazolo-pyrimidines, one compound demonstrated superior activity against HCT116 cells compared to traditional chemotherapeutics . This highlights the potential for developing new anticancer agents based on this scaffold.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic protocols for preparing 7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine?

  • Methodological Answer : The compound can be synthesized via eco-friendly protocols using 4,4’-trimethylenedipiperidine (TMDP) as a dual-functional additive. TMDP acts as a Lewis base and hydrogen-bond acceptor-donor, enabling high yields (85–92%) under green solvent conditions (water/ethanol, 1:1 v/v at reflux) or in molten TMDP at 65°C. This avoids toxic solvents and simplifies catalyst recovery .

Table 1 : Comparison of Synthetic Conditions

Catalyst/Solvent SystemTemperatureYield (%)Key Advantages
TMDP in H₂O/EtOHReflux85–92Green solvents, recyclable catalyst
Molten TMDP65°C90–92Solvent-free, high thermal stability

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray crystallography are critical for confirming stereochemistry and molecular conformation. For example, crystallographic data reveal bond lengths and angles within normal ranges for triazolo-pyrimidine derivatives, ensuring structural fidelity .

Q. What pharmacological activities are associated with triazolo-pyrimidine derivatives like this compound?

  • Methodological Answer : Triazolo-pyrimidines exhibit antiviral, antibacterial, and anticancer properties by targeting enzymes (e.g., kinases) or receptors. Computational docking studies predict binding affinities to biological targets, which can be validated via in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Advanced Research Questions

Q. What catalytic mechanisms explain the efficiency of TMDP in synthesizing this compound?

  • Methodological Answer : TMDP’s dual Lewis base sites and hydrogen-bonding capability stabilize intermediates during cyclocondensation. Its low toxicity, non-flammability, and recyclability (up to 5 cycles without activity loss) make it superior to traditional catalysts like piperidine. Mechanistic studies suggest TMDP facilitates proton transfer and transition-state stabilization .

Q. How can researchers resolve contradictions in reported pharmacological data for triazolo-pyrimidines?

  • Methodological Answer : Discrepancies in activity may arise from substituent effects or assay conditions. Use structure-activity relationship (SAR) studies to isolate functional groups (e.g., methoxyphenyl vs. chlorophenyl substituents). Cross-validate results with orthogonal assays (e.g., surface plasmon resonance for binding kinetics vs. cellular IC₅₀ measurements) .

Q. What strategies optimize reaction yields for large-scale synthesis while maintaining green chemistry principles?

  • Methodological Answer : Optimize solvent ratios (e.g., H₂O/EtOH gradients) and catalyst loading (TMDP at 10 mol%). Monitor reaction progress via TLC or HPLC. Scale-up protocols should prioritize solvent recovery systems and automated purification (e.g., column chromatography with gradient elution) .

Q. How do computational models predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and ADME (Absorption, Distribution, Metabolism, Excretion) tools like SwissADME predict bioavailability and target engagement. For instance, logP values and polar surface area inform solubility, while cytochrome P450 interactions assess metabolic stability .

Data Contradictions and Resolution

Q. Why do some studies report conflicting toxicity profiles for TMDP as a catalyst?

  • Methodological Answer : Contradictions arise from handling protocols. While TMDP is less toxic than piperidine, improper storage (e.g., exposure to moisture) may degrade it. Always verify catalyst purity via NMR and adhere to safety protocols (e.g., inert atmosphere handling) .

Key Research Tools and Techniques

  • Synthetic Validation : TLC, melting point analysis, and microanalytical data (e.g., CHNS elemental analysis) .
  • Biological Screening : Dose-response assays (MTT for cytotoxicity), enzyme-linked immunosorbent assays (ELISAs) .
  • Computational Resources : PDB for target structures, Molinspiration for bioactivity scoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 2
7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.